molecular formula C19H20BrN3OS2 B11468098 5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B11468098
M. Wt: 450.4 g/mol
InChI Key: WMRICICMZNSYEN-UHFFFAOYSA-N
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Description

5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a diazatricyclic core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves multiple steps, including the formation of the tricyclic core and the introduction of the bromophenyl and methylsulfanyl groups. One common synthetic route involves the reaction of a suitable precursor with 4-bromobenzyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced amine or thiol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine is unique due to its specific combination of functional groups and tricyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20BrN3OS2

Molecular Weight

450.4 g/mol

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C19H20BrN3OS2/c1-3-19(2)8-13-14(9-24-19)26-17-15(13)16(21)22-18(23-17)25-10-11-4-6-12(20)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,21,22,23)

InChI Key

WMRICICMZNSYEN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)Br)C

Origin of Product

United States

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